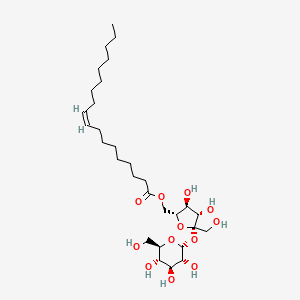

![molecular formula C16H21N2+ B1609207 [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine CAS No. 55096-85-0](/img/structure/B1609207.png)

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine

Vue d'ensemble

Description

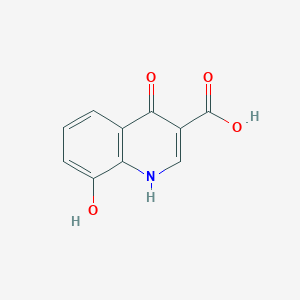

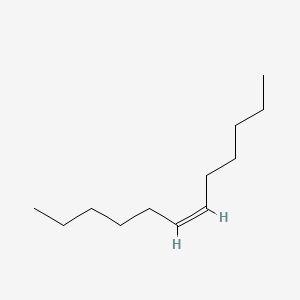

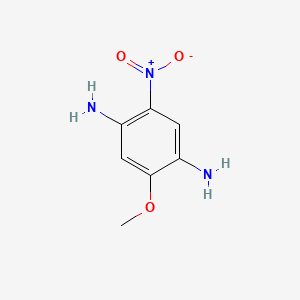

“[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” is a biochemical used for proteomics research . Its molecular formula is C16H20N2 and it has a molecular weight of 240.35 .

Synthesis Analysis

A Schiff base compound 4- (E)- [2- (benzylamino)phenylimino)methyl-2]ethoxy phenol (4BPM2EP) was synthesized and spectroscopic characterization was performed using experimental methods such as FT-IR, FT-Raman, and UV-Vis spectroscopy .Molecular Structure Analysis

The molecular structure of “[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” was investigated using Density Functional Theory (DFT/B3LYP/6-311++G (d,p)) computation . This investigation included the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges of the molecule .Physical And Chemical Properties Analysis

“[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” has a molecular weight of 240.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 and a topological polar surface area of 15.3 Ų .Applications De Recherche Scientifique

Fluorescence Enhancement and Photochemical Behavior

- Research on related compounds, such as 4-(N-phenylamino)stilbene and its derivatives, indicates that introducing N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a fluorescent excited state with larger charge-transfer character. These properties contribute to low photoisomerization and high fluorescence quantum yields, making such compounds useful in photochemical applications (Yang, Chiou, & Liau, 2002).

Synthesis and Application in Drug Development

- A palladium-catalyzed process has been developed for the direct carbonylative transformation of benzyl amines, including compounds structurally related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine. This process, which does not require additives, can be used in the synthesis of drug compounds like methylphenidate, a medication for ADHD and narcolepsy (Li, Wang, & Wu, 2018).

Inhibitor in Corrosion Prevention

- Compounds such as 2-[(phenylamino)methyl]phenol, structurally similar to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, have been synthesized and found effective as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficiency can be enhanced by altering the substituent groups, demonstrating potential in industrial applications for protecting metals (Boughoues et al., 2020).

Multi-stimuli Responsive Materials

- Studies on derivatives such as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine show that these compounds can undergo morphological changes in response to mechanical force or pH changes, suggesting their application in areas like security inks and smart materials (Lu & Xia, 2016).

Synthesis of Amine Derivatives and Catalytic Applications

- The orthometalation of primary benzylamines, related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, has been studied, indicating potential applications in catalysis and organic synthesis (Vicente et al., 1997).

Enhanced CO2 Capture Performance

- New tertiary amines, including those with structures similar to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, have been synthesized and evaluated for CO2 capture. Their structure significantly influences factors like solubility, cyclic capacity, and the kinetics of absorption and regeneration, indicating their potential in environmental applications (Singto et al., 2016).

Electrochemical and Electrochromic Characteristics

- Research into aromatic poly(amine-imide)s with pendent triphenylamine units, which are structurally related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, reveals their potential in electrochromic devices due to their thermal stability, photophysical, and electrochemical characteristics (Cheng et al., 2005).

Propriétés

IUPAC Name |

4-[(benzylamino)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGVUXXPGPTPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

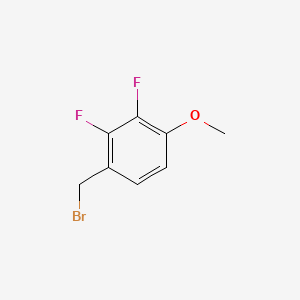

![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)